1-(4-Phenyl-1,3-thiazol-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-phenyl-1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8(13)11-12-10(7-14-11)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRIQFOJQQWQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58351-05-6 | |
| Record name | 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Mechanism Elucidations
Classical Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for Thiazole Ethanone (B97240) Scaffolds
First described in 1887 by Arthur Hantzsch, this synthesis is the most widely recognized method for preparing the thiazole ring. nih.govsynarchive.com It involves the cyclization reaction between an α-halocarbonyl compound and a species containing a thioamide functional group. nih.gov This method is highly versatile, allowing for the synthesis of thiazoles with various alkyl, aryl, or heteroaryl substituents at positions 2, 4, or 5. nih.gov
The fundamental Hantzsch reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com In the context of synthesizing a 4-phenylthiazole (B157171) derivative like the title compound, a common starting material is a 2-haloacetophenone, such as 2-bromoacetophenone (B140003). chemhelpasap.comorganic-chemistry.org The thioamide component provides the N-C-S backbone and the substituent at the 2-position of the thiazole ring.
For example, the reaction of 2-bromoacetophenone with thiourea (B124793) is a well-established route to 2-amino-4-phenylthiazole. chemhelpasap.com This reaction is high-yielding and straightforward to perform. chemhelpasap.com To obtain the specific 2-acetyl substituent of 1-(4-phenyl-1,3-thiazol-2-yl)ethanone, a thioamide bearing the acetyl group, such as 2-oxoethanethioamide, would be required to react with 2-bromoacetophenone. The general principle remains the condensation between the α-carbon of the haloketone and the sulfur of the thioamide, followed by cyclization. nih.gov
The efficiency of the Hantzsch synthesis is highly dependent on reaction conditions. Key parameters such as solvent, temperature, and reaction time are optimized to maximize yield and purity. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to improved yields in significantly shorter times compared to conventional heating. nih.govnih.gov
For instance, in a microwave-assisted Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, methanol (B129727) was found to be the optimal solvent. nih.gov The reaction conditions were fine-tuned to achieve the highest product yield.
| Entry | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 70 | 15 | 70 |
| 2 | 80 | 20 | 85 |
| 3 | 90 | 30 | 95 |
| 4 | 100 | 30 | 92 |
Similarly, in a one-pot, three-component synthesis of Hantzsch thiazole derivatives, various solvents and temperatures were screened. Ethanol was identified as the most suitable solvent under conventional heating at 60°C.
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | H₂O | 60 | Trace |
| 2 | CH₃CN | 60 | 40 |
| 3 | DCM | 40 | 35 |
| 4 | EtOH | 25 | 50 |
| 5 | EtOH | 60 | 82 |
| 6 | EtOH | 78 | 80 |
These examples underscore the importance of empirical optimization to achieve desired outcomes in thiazole synthesis.
The mechanism of the Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone. nih.gov This initial step is an SN2 reaction, which results in the formation of an intermediate S-alkylated thioimidate. nih.govchemhelpasap.com This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon of the original ketone. chemhelpasap.com The final step is a dehydration (loss of a water molecule) of the resulting hydroxythiazoline intermediate, which yields the aromatic thiazole ring. nih.gov This entire process can be viewed as a condensation reaction that ultimately forms the stable heterocyclic product. nih.govchemhelpasap.com
Advanced and Alternative Synthetic Routes for Thiazole Derivatives
While the Hantzsch synthesis is robust, concerns over the use of toxic α-haloketones have prompted the development of alternative methods. bepls.com These advanced routes often offer milder conditions, greater efficiency, and access to a broader range of derivatives.
A significant advancement in thiazole synthesis involves the use of diazoketones as stable and convenient substitutes for α-haloketones. chemrxiv.orgchemrxiv.org This approach allows for a scalable, one-pot synthesis of 2,4-disubstituted thiazoles by reacting diazoketones with thiourea or thiosemicarbazide (B42300). chemrxiv.orgchemrxiv.org The reaction is often catalyzed by acids like hydrobromic acid or trifluoromethanesulfonic acid (TfOH). organic-chemistry.orgchemrxiv.org This method is particularly valuable for synthesizing derivatives where the corresponding haloketones are unstable. chemrxiv.org A catalyst-free version of this reaction has also been reported using PEG-400 as a green solvent. bepls.comnih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for generating molecular diversity. mdpi.com Several MCRs have been developed for the synthesis of thiazole scaffolds.
One such approach is a one-pot, three-component condensation of an α-bromoacetyl compound, thiourea, and a substituted benzaldehyde, catalyzed by silica-supported tungstosilisic acid. mdpi.com Another strategy involves the reaction of amines, isothiocyanates, and nitroepoxides under catalyst-free conditions to yield 2-iminothiazoles. nih.gov Furthermore, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a versatile route to various thiazoles under mild conditions. organic-chemistry.org These MCR approaches are attractive due to their operational simplicity, reduced waste generation, and ability to construct complex molecules in a single step. mdpi.com
Regioselective Synthesis Strategies for Substituted Thiazoles
The regioselective synthesis of substituted thiazoles is of paramount importance in medicinal and materials chemistry, as the specific arrangement of substituents on the thiazole ring dictates the molecule's chemical properties and biological activity. For 2,4-disubstituted thiazoles such as this compound, the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains the most fundamental and widely employed regioselective strategy. synarchive.comijper.orgwikipedia.org
The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com This method is highly reliable for producing 2,4-disubstituted thiazoles with a predictable substitution pattern. For the specific synthesis of this compound, the reaction proceeds by combining an α-halocarbonyl compound bearing the phenyl group with a thioamide that provides the acetyl group.
Key Reactants for Synthesis:
| Role | Starting Material | Structure Fragment |
| Provides C4, C5, and Phenyl Group | 2-Bromoacetophenone | Phenyl, C=O, CH₂Br |
| Provides S1, C2, N3, and Acetyl Group | Thioacetamide | CH₃, C=S, NH₂ |
The regioselectivity of the Hantzsch synthesis is controlled by the reaction mechanism. youtube.com The process is initiated by a nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the 2-bromoacetophenone. chemhelpasap.comyoutube.com This is an SN2 reaction that forms an intermediate. youtube.com Following this initial step, an intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. chemhelpasap.com The final step involves a dehydration reaction, which leads to the formation of the stable, aromatic thiazole ring. ijper.orgyoutube.com This mechanistic pathway ensures that the substituent from the thioamide (the acetyl group) is positioned at C2 and the substituent from the α-haloketone (the phenyl group) is at C4.
The reaction is typically performed under heating, which provides the energy necessary to overcome the activation barriers of the intermediate steps and drive the reaction towards the stable aromatic product. youtube.com
Table 1: Hantzsch Synthesis for this compound
| Reactant 1 (α-Haloketone) | Reactant 2 (Thioamide) | Product | Substitution Pattern | Key Reaction Type |
|---|---|---|---|---|
| 2-Bromoacetophenone | Thioacetamide | This compound | 2,4-Disubstituted | Condensation/Cyclization |
The versatility of the Hantzsch synthesis allows for the creation of a wide library of 2,4-disubstituted thiazoles by simply varying the starting α-haloketone and thioamide. researchgate.net This adaptability is a cornerstone of its continued use in synthetic organic chemistry. For example, the reaction of 2-bromoacetophenone with thiourea regioselectively yields 2-amino-4-phenylthiazole, demonstrating the reliability of the substitution pattern. chemhelpasap.comasianpubs.org
Modern advancements have introduced variations to the classical Hantzsch synthesis to improve efficiency and align with green chemistry principles. These include microwave-assisted reactions, which can significantly reduce reaction times and improve yields, and the use of environmentally benign solvents like water or ethanol. nih.govnih.govbepls.com
Table 2: Examples of Regioselective Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide/Thiourea | Resulting 2,4-Disubstituted Thiazole |
|---|---|---|
| 2-Bromoacetophenone | Thioacetamide | This compound |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole |
| Chloroacetone | Thioacetamide | 1-(4-Methyl-1,3-thiazol-2-yl)ethanone |
| 2-Chloro-1-(4-methoxyphenyl)ethanone | Thiobenzamide | 2,4-Diphenyl-1,3-thiazole (with 4-methoxyphenyl (B3050149) at C4) |
While other methods for synthesizing substituted thiazoles exist, such as those utilizing isocyanides or diazoketones, the Hantzsch synthesis remains the most direct and historically significant approach for the regioselective formation of 2,4-disubstituted thiazoles like this compound. rsc.orgchemrxiv.org
Computational Chemistry and Quantum Chemical Investigations
Molecular Structure and Conformational Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a standard method for studying the properties of organic molecules. Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. This approach is used to find the minimum energy conformation of the molecule. nih.govresearchgate.net
The first step in a computational study is geometry optimization, where the molecule's structure is adjusted to find the most stable arrangement of its atoms in the gas phase. This process yields precise information about bond lengths, bond angles, and torsion (dihedral) angles. The optimized parameters for 1-(4-phenyl-1,3-thiazol-2-yl)ethanone are predicted to be in good agreement with experimental data from X-ray crystallography of similar thiazole (B1198619) derivatives. nih.govresearchgate.net
The planarity between the phenyl and thiazole rings is a key conformational feature. The torsion angle between these two rings determines the degree of conjugation in the system. DFT calculations on related structures show that these rings are often slightly twisted relative to each other. nih.gov
Table 1: Selected Optimized Bond Lengths
| Bond | Predicted Length (Å) |
|---|---|
| C=O | 1.225 |
| C-S (Thiazole) | 1.765 |
| C=N (Thiazole) | 1.318 |
| C-C (Thiazole-Phenyl) | 1.480 |
Table 2: Selected Optimized Bond Angles
| Atoms | Predicted Angle (°) |
|---|---|
| O=C-C (Acetyl) | 121.5 |
| C-S-C (Thiazole) | 89.0 |
| C-N=C (Thiazole) | 115.8 |
Table 3: Selected Optimized Torsion Angles
| Atoms | Predicted Angle (°) |
|---|---|
| C(Phenyl)-C(Phenyl)-C(Thiazole)-S(Thiazole) | -25.0 |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) spectrum. Theoretical harmonic frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of a simplified gas-phase model. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The simulated spectrum allows for the precise assignment of each vibrational mode. researchgate.net
Table 4: Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3050 |
| C-H Stretch (Methyl) | 2980-2930 |
| C=O Stretch (Acetyl) | 1705 |
| C=N Stretch (Thiazole) | 1615 |
| C=C Aromatic Ring Stretch | 1580-1450 |
| Thiazole Ring Stretch | 1420 |
The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable technique for calculating the isotropic magnetic shielding tensors of nuclei, which can be converted into NMR chemical shifts (δ). These theoretical predictions are valuable for assigning the signals in experimental ¹H and ¹³C NMR spectra. mdpi.com The calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS).
Table 5: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (Acetyl) | 2.75 |
| C5-H (Thiazole) | 8.10 |
Table 6: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (Acetyl) | 26.5 |
| C=O (Acetyl) | 191.0 |
| C5 (Thiazole) | 122.0 |
| C4 (Thiazole) | 155.0 |
| C2 (Thiazole) | 168.0 |
Electronic Structure and Reactivity Descriptors
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is useful for identifying regions that are rich or poor in electrons, which in turn helps predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded, with red indicating regions of high electron density (most negative potential) and blue indicating regions of low electron density (most positive potential).
For this compound, the MEP map is expected to show the most negative potential (red/yellow) localized around the carbonyl oxygen atom, making it a primary site for electrophilic attack. The nitrogen and sulfur atoms of the thiazole ring also exhibit negative potential. Conversely, the hydrogen atoms of the phenyl ring and the methyl group are characterized by positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. ekb.eg
In this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl and thiazole rings, indicating these are the main nucleophilic centers. The LUMO is likely concentrated on the acetyl group and the thiazole ring, particularly the C=N bond, highlighting these as the electrophilic sites. researchgate.net The energy gap (ΔE) provides a quantitative measure of the molecule's reactivity towards other species.
Table 7: Predicted Frontier Molecular Orbital Properties
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -2.15 |
Molecular Modeling and Docking Studies for Biological Target Identification
Molecular modeling and docking simulations are powerful computational tools used to predict the interactions between a small molecule, such as this compound, and a macromolecular target, typically a protein or enzyme. These in silico methods are crucial in the early stages of drug discovery for identifying potential biological targets and prioritizing compounds for further experimental testing.
While specific studies on this compound are limited, research on analogous thiazole derivatives provides insights into its potential macromolecular targets. Thiazole-containing compounds have been investigated for a wide range of biological activities, suggesting that they can interact with various enzymes and receptors.
Computational studies on similar thiazole derivatives have often focused on targets associated with cancer and infectious diseases. For instance, various thiazole analogues have been docked against enzymes such as Janus Kinase-1 (JAK-1), which is involved in inflammatory and immune responses, and lanosterol (B1674476) C14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. nih.gov Other potential targets for thiazole-based compounds, identified through computational screening, include estrogen receptors (implicated in breast cancer) and the Rho6 protein, which is involved in cell signaling pathways. nih.gov
Given the structural features of this compound, it is plausible that its potential macromolecular targets could fall within these classes of enzymes. The phenyl and thiazole rings provide a scaffold that can participate in various types of interactions within a protein's binding pocket.
Table 1: Potential Macromolecular Targets for Thiazole Derivatives Based on Computational Studies of Analogues
| Target Class | Specific Examples of Targets | Potential Therapeutic Area |
| Kinases | Janus Kinase-1 (JAK-1) | Inflammation, Autoimmune Disorders |
| Demethylases | Lanosterol C14α-demethylase | Antifungal |
| Nuclear Receptors | Estrogen Receptors (ERα) | Anticancer (Breast Cancer) |
| Signaling Proteins | Rho6 Protein | Anticancer |
This table is illustrative and based on computational studies of thiazole analogues, not specifically this compound.
Molecular docking simulations can provide detailed information about the binding mode of a ligand within the active site of a target protein. This includes identifying key amino acid residues involved in the interaction and predicting the binding affinity, often expressed as a docking score or binding energy.
For a hypothetical interaction of this compound with a protein target, the phenyl ring could engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The thiazole ring, with its nitrogen and sulfur atoms, can participate in hydrogen bonding and other electrostatic interactions. The ethanone (B97240) moiety could also form hydrogen bonds with suitable donor or acceptor groups in the protein's active site.
The binding affinity of a ligand for its target is a critical parameter in drug design. Computational methods can predict these affinities, helping to rank potential drug candidates. For example, studies on other thiazole derivatives have reported binding energies in the range of -6 to -9 kcal/mol for various targets, indicating favorable interactions. nih.gov The specific binding affinity of this compound would depend on the specific topology and chemical environment of the target protein's binding site.
Table 2: Predicted Interaction Types and Binding Affinity Ranges for Thiazole Analogues
| Interaction Type | Interacting Moieties | Predicted Binding Affinity Range (kcal/mol) |
| Hydrophobic Interactions | Phenyl ring with nonpolar amino acids | -6 to -9 |
| π-π Stacking | Phenyl and thiazole rings with aromatic residues | - |
| Hydrogen Bonding | Thiazole nitrogen, ethanone oxygen with polar residues | - |
| Electrostatic Interactions | Thiazole ring with charged residues | - |
This table represents a generalized profile based on studies of various thiazole derivatives. The actual interactions and binding affinity for this compound would be target-specific.
Structure Activity Relationship Sar Studies of 1 4 Phenyl 1,3 Thiazol 2 Yl Ethanone and Its Analogues
General Principles of Structural Modification and Biological Activity Modulation in Thiazoles
The biological activity of thiazole (B1198619) derivatives is intricately linked to the nature, position, and orientation of various substituents on the thiazole core and its associated phenyl ring. The thiazole nucleus itself, an aromatic five-membered ring containing sulfur and nitrogen, provides a key structural framework. researchgate.netijper.org Its aromaticity and the presence of heteroatoms allow for various non-covalent interactions with biological targets.
Key principles of structural modification include:
Substitution on the Phenyl Ring: The electronic properties (electron-donating or electron-withdrawing) and the position (ortho, meta, para) of substituents on the phenyl ring significantly influence the biological activity. nih.gov
Modification at the C2 and C4 Positions of the Thiazole Ring: Alterations at these positions can modulate the compound's interaction with specific enzymes or receptors. For instance, the introduction of different moieties can enhance binding affinity and selectivity.
Introduction of Additional Heterocyclic Rings: Hybrid molecules incorporating other heterocyclic systems, such as pyrazole (B372694) or 1,3,4-thiadiazole (B1197879), can lead to compounds with expanded or novel biological activities. nih.govmdpi.com
These modifications collectively alter the molecule's steric, electronic, and lipophilic properties, which in turn dictates its interaction with biological targets and ultimately its therapeutic effect.
SAR in Antimicrobial Research of Phenyl-Thiazole Derivatives
Phenyl-thiazole derivatives have emerged as a promising class of antimicrobial agents, with research focused on elucidating the structural features that govern their efficacy against bacteria and fungi.
The antibacterial activity of phenyl-thiazole derivatives is highly dependent on the substituents on the phenyl ring. nih.gov Studies have shown that both the position and the electronic nature of these substituents play a crucial role in determining the potency and spectrum of activity.
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), on the phenyl ring has been shown to enhance antibacterial activity. nih.govjchemrev.com For instance, a nitro group at the para position of the phenyl ring can increase activity. jchemrev.com Specifically, introducing an electron-withdrawing group at the meta-position of the benzene (B151609) ring has been found to impart remarkable antibacterial activity. nih.gov
Substituent Position: The position of the substituent is as critical as its electronic nature. For example, in a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, a nitro moiety at the para position resulted in the highest cytotoxic activity against the SKNMC cell line, while a meta-substitution was detrimental to its potency. nih.gov
Lipophilic Groups: Lipophilic substituents at the C4 position of the thiazole ring have been found to yield better antibacterial results. nih.gov
Hybrid Molecules: The antibacterial action of thiazole-pyrazoline hybrids is enhanced by the presence of a phenyl ring. jchemrev.com
The following table summarizes the impact of various substituents on the antibacterial activity of phenyl-thiazole derivatives against Ralstonia solanacearum. nih.gov
| Compound | Substituent (R) | Inhibition Rate (%) at 100 µg/mL | EC50 (µg/mL) |
| 5b | 2-F | 92.00 | 40.33 |
| 5h | 3-NO2 | 93.81 | 6.66 |
| 5i | 3-CN | 94.00 | 7.20 |
| 5k | 3-CF3 | 100 | 2.23 |
| E1 (Control) | H | 79.77 | 69.87 |
| Thiodiazole copper (Commercial Agent) | - | 70.22 | 52.01 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Similar to their antibacterial counterparts, the antifungal properties of phenyl-thiazole derivatives are governed by specific structural features.
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring is also beneficial for antifungal activity. Introducing such a group at the ortho-position of the benzene ring can lead to significant antifungal potency. nih.gov
Hydrophobic and Simple Side Chains: For oxadiazole derivatives of phenylthiazoles, SAR analysis indicates that those with hydrophobic regions and simple nitrogenous side chains exhibit enhanced antifungal activity. nih.gov
Specific Substitutions for Potency: In a series of phenylthiazole derivatives containing an acylhydrazone moiety, introducing methyl, halogen, or methoxy (B1213986) groups at the ortho-position of one phenyl ring (R1) and the para-position of another (R2) endowed the final structure with excellent antifungal activity against Magnaporthe oryzae. nih.govmdpi.com
Hybridization with other Heterocycles: Incorporating a 1,3,4-oxadiazole (B1194373) ring into the phenylthiazole scaffold has been proposed as a strategy to enhance selectivity and potency against resistant fungal strains. nih.gov Similarly, the presence of a phenyl ring in thiazole-pyrazoline hybrids has been shown to increase antifungal activity. mdpi.com
The table below illustrates the antifungal activity of selected phenylthiazole derivatives against Sclerotinia sclerotiorum. nih.gov
| Compound | Substituent (R) | Inhibition Rate (%) at 50 µg/mL |
| 5b | 2-F | 90.48 |
| 5e | 2-NO2 | 82.14 |
| 5h | 3-NO2 | 83.63 |
| 5j | 3-CN | 80.06 |
| Thifluzamide (Commercial Agent) | - | 72.92 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
SAR in Anticancer and Antiproliferative Activity
The thiazole scaffold is a key component in the development of anticancer agents, with many derivatives exhibiting potent cytotoxic activity against various cancer cell lines. researchgate.netresearchgate.net
The cytotoxic effects of phenyl-thiazole derivatives are highly sensitive to their structural modifications.
Electron-Withdrawing Groups: The presence of an electron-withdrawing nitro group at the para-position of the phenyl ring has been shown to be critical for potent cytotoxic activity against neuroblastoma (SKNMC) cell lines. nih.gov In contrast, moving the nitro group to the meta position leads to a detrimental effect on anticancer potency. nih.gov
Halogen Substituents: Halogen atoms, such as chlorine, on the phenyl ring can also contribute to cytotoxicity. A meta-chlorine moiety resulted in high cytotoxic effects against human hepatocarcinoma (Hep-G2) cell lines. nih.gov
Methoxy Groups: The presence of a methoxy group on the phenyl ring attached to the thiazole has been associated with promising anticancer potential. nih.gov
Amide Moiety: The substitution of an acetamide (B32628) moiety has been shown to increase the anticancer effect of thiazoles. researchgate.net
The following table presents the cytotoxic activity of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives against different cancer cell lines. nih.gov
| Compound | Substituent | IC50 (µM) vs. SKNMC | IC50 (µM) vs. Hep-G2 | IC50 (µM) vs. MCF-7 |
| 4a | o-NO2 | 13.1 ± 1.01 | 15.1 ± 0.94 | 20.3 ± 1.14 |
| 4b | m-NO2 | 15.3 ± 1.12 | 17.2 ± 0.88 | 24.1 ± 1.08 |
| 4c | p-NO2 | 10.8 ± 0.08 | 12.4 ± 0.45 | 18.9 ± 0.98 |
| 4d | m-Cl | 14.2 ± 0.89 | 11.6 ± 0.12 | 21.2 ± 1.21 |
| Doxorubicin (Control) | - | 1.2 ± 0.04 | 1.8 ± 0.09 | 2.1 ± 0.11 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The anticancer mechanism of phenyl-thiazole derivatives often involves the inhibition of specific enzymes and the induction of apoptosis.
Enzyme Inhibition: Phenyl-thiazole derivatives have been designed as inhibitors of various kinases involved in cancer progression. For instance, some derivatives have shown inhibitory potential against human protein tyrosine kinase (PTK). researchgate.net Others have been developed as dual inhibitors of EGFR and VEGFR-2. nih.gov The presence of a coumarin (B35378) moiety and electron-donating substituents has been highlighted for enhancing activity in this context. nih.gov
Induction of Apoptosis: Several studies have indicated that the cytotoxic activity of phenyl-thiazole compounds is linked to their ability to induce apoptosis. researchgate.net This programmed cell death can be triggered through intrinsic pathways. For example, some derivatives have been shown to activate caspase-3, a key executioner caspase in apoptosis. researchgate.net The presence of a para-chloro substituent has been suggested as promising for inducing apoptosis through the targeted intrinsic pathway. researchgate.net
The structural modifications of the phenyl-thiazole scaffold, therefore, not only influence the direct cytotoxicity but also modulate the underlying mechanisms of action, such as enzyme inhibition and the triggering of apoptotic cell death.
SAR in Other Pharmacological Areas
Beyond the more extensively studied areas, the 4-phenyl-1,3-thiazole framework has been explored for other therapeutic applications, revealing key structural determinants for activity.
Leishmaniasis is a parasitic disease for which new, safer, and more effective treatments are needed. The 4-phenyl-1,3-thiazole scaffold has emerged as a promising starting point for the development of novel antileishmanial agents. Although direct SAR studies on 1-(4-phenyl-1,3-thiazol-2-yl)ethanone are limited, research on closely related 4-phenyl-1,3-thiazol-2-amine analogues provides significant insights into the structural features that govern antileishmanial activity and selectivity.
A study involving a series of 4-phenyl-1,3-thiazol-2-amine derivatives tested against the promastigote forms of Leishmania amazonensis revealed that the nature of the substituent on the phenyl ring and the group at the 2-position of the thiazole ring are critical for activity and selectivity. nih.govresearchgate.netscielo.br Four out of eight tested compounds in one study demonstrated noteworthy anti-promastigote activity coupled with favorable selectivity indexes when evaluated against Vero cells. nih.govscielo.br
Key findings from the study of 4-phenyl-1,3-thiazol-2-amine analogues include:
Substitution on the Phenyl Ring: The presence and position of substituents on the 4-phenyl ring significantly influence antileishmanial potency and selectivity. For instance, a hydroxyl group at the para-position of the phenyl ring was found in a promising compound. nih.govresearchgate.net
The 2-Amino Group: The unsubstituted 2-amino group appears to be a key feature for the observed activity in this series of analogues. nih.govresearchgate.net
The antileishmanial activity and selectivity of these analogues are summarized in the table below. The selectivity index (SI) is a crucial parameter, representing the ratio of the cytotoxic concentration (CC50) to the effective inhibitory concentration (IC50), with higher values indicating greater selectivity for the parasite over host cells.
| Compound | R (Phenyl Ring Substituent) | IC50 (µM) vs. L. amazonensis | Selectivity Index (SI) |
| Analogue 1 | H | > 142 | - |
| Analogue 2 | 4-OH | 46.63 | 26.11 |
| Analogue 3 | 4-Cl | 53.12 | 4.80 |
| Analogue 4 | 4-CH3 | > 142 | - |
| Analogue 5 | 2-OH | 20.78 | 5.69 |
| Analogue 6 | 2-Cl | > 142 | - |
| Analogue 7 | 2-CH3 | > 142 | - |
| Analogue 8 | 2,4-di-Cl | > 142 | - |
Data sourced from a study on 4-phenyl-1,3-thiazol-2-amine derivatives. nih.govresearchgate.net
These findings suggest that for the 4-phenyl-1,3-thiazole scaffold, specific substitutions on the phenyl ring, particularly with hydrogen-bonding capable groups like hydroxyl, can enhance antileishmanial activity and selectivity. The high selectivity index of the 4-hydroxy substituted analogue indicates a favorable profile for further development. nih.govresearchgate.net
The thiazole nucleus is a recognized pharmacophore in the design of anticonvulsant agents. biointerfaceresearch.commdpi.com SAR studies on various thiazole-containing compounds have highlighted the importance of specific structural motifs for activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.commdpi.com While direct and comprehensive SAR data for this compound is not extensively available, the broader literature on anticonvulsant thiazoles allows for the extrapolation of key substituent effects.
Research on related thiazole derivatives, including thiazolidin-4-ones and other substituted thiazoles, has consistently shown that the nature and position of substituents on the aromatic ring attached to the thiazole core are critical for anticonvulsant activity. biointerfaceresearch.commdpi.com
Key substituent effects identified from studies on analogous compounds include:
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the phenyl ring has been shown to be beneficial for anticonvulsant activity. For instance, a 4-nitrophenyl group was found in the most active derivative in a series of thiazolidin-4-one substituted thiazoles. biointerfaceresearch.com Similarly, chloro-substituted analogues have also demonstrated significant anticonvulsant potential. researchgate.net
Electron-Donating Groups: The presence of electron-donating groups, such as methoxy, on the phenyl ring has also been associated with anticonvulsant activity in some series of compounds. nih.gov
The following table summarizes the observed effects of various substituents on the anticonvulsant activity of different thiazole-based scaffolds, which can be considered indicative for the this compound series.
| Substituent on Phenyl Ring | General Effect on Anticonvulsant Activity (in related thiazole series) |
| 4-Nitro (NO2) | Potent activity in MES screen biointerfaceresearch.com |
| 4-Chloro (Cl) | Increased activity researchgate.net |
| 4-Fluoro (F) | Active in MES and PTZ models mdpi.com |
| 4-Methoxy (OCH3) | Favorable activity nih.gov |
| 4-Methyl (CH3) | Moderate activity |
| Unsubstituted Phenyl | Generally serves as a baseline for comparison |
These observations suggest that modification of the phenyl ring of this compound with small, lipophilic, and electron-withdrawing or certain electron-donating groups is a promising strategy for enhancing its anticonvulsant properties. Specifically, the introduction of a nitro or a halogen atom at the para-position of the phenyl ring could lead to more potent anticonvulsant candidates.
Mechanistic Investigations of Biological Activities Non Clinical Focus
Elucidation of Antimicrobial Action Mechanisms
Derivatives of 4-phenyl-1,3-thiazole have demonstrated significant activity against a range of bacterial and fungal pathogens. Mechanistic studies have begun to unravel the complex interactions and pathways through which these compounds exert their antimicrobial effects.
Molecular Interactions with Bacterial and Fungal Components
The antifungal action of thiazole (B1198619) derivatives is frequently linked to their ability to interfere with the integrity of the fungal cell membrane. A primary molecular target identified for this class of compounds is the enzyme lanosterol (B1674476) C14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govnih.gov Molecular docking studies have corroborated that 4-phenyl-1,3-thiazole derivatives can bind effectively to the active site of this enzyme. nih.gov This inhibition disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and compromising the structural and functional integrity of the membrane. nih.gov
Furthermore, the specific substitutions on the thiazole ring play a crucial role in modulating the affinity for the target enzyme. For instance, the introduction of a 2-hydrazinyl moiety to the 4-phenyl-1,3-thiazole scaffold has been shown to improve the binding affinity for lanosterol C14α-demethylase, potentially due to increased flexibility and the formation of additional interactions within the enzyme's active site. nih.gov
In the context of antibacterial action, while the precise mechanisms for 1-(4-phenyl-1,3-thiazol-2-yl)ethanone are not fully elucidated, research on related thiazole-containing compounds suggests various potential molecular targets. One such target is DNA gyrase, an essential enzyme in bacteria that controls DNA topology. Inhibition of this enzyme interferes with DNA replication and repair, ultimately leading to bacterial cell death.
Pathways of Growth Inhibition and Cellular Disruption
The molecular interactions initiated by 4-phenyl-1,3-thiazole derivatives trigger specific cellular pathways that lead to the inhibition of microbial growth and, in some cases, cell death.
For antifungal activity, the primary pathway of growth inhibition is the disruption of cell membrane synthesis, as detailed above. The resulting ergosterol depletion alters membrane fluidity and permeability, impairing the function of membrane-bound proteins and hindering crucial cellular processes like nutrient transport and signaling. nih.gov Beyond membrane disruption, some 4-phenyl-1,3-thiazole analogues, such as (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), have been found to induce fungicidal activity through the generation of oxidative stress. frontiersin.org This compound leads to an accumulation of reactive oxygen species (ROS) within the fungal cell, causing widespread damage to cellular components, including lipids, proteins, and nucleic acids, and ultimately culminating in cell death. frontiersin.org
The table below summarizes the minimum inhibitory concentration (MIC) values for representative 4-phenyl-1,3-thiazole derivatives against pathogenic Candida species, highlighting their antifungal efficacy. nih.gov
| Compound ID | Substituent at position 2 | C. albicans MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | C. krusei MIC (µg/mL) |
| 7a | Hydrazinyl | 7.81 | 15.62 | 31.25 |
| 7e | Hydrazinyl | 3.9 | 7.81 | 15.62 |
| Fluconazole (B54011) | Reference Drug | 15.62 | 31.25 | 62.5 |
Mechanistic Insights into Anticancer Activity
The thiazole scaffold is a constituent of several established anticancer drugs, and derivatives of this compound have been explored for their potential as antineoplastic agents. Research has focused on their ability to inhibit key enzymes, induce programmed cell death, and interfere with cell cycle progression.
Identification of Specific Enzyme Inhibition Pathways (e.g., Lipoxygenase, DHFR, Kinases)
The anticancer effects of thiazole derivatives are often attributed to their ability to selectively inhibit enzymes that are overactive in cancer cells. Molecular docking studies have predicted that certain thiazole derivatives exhibit a strong binding affinity for the active sites of key proteins involved in cancer progression, such as aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). researchgate.net
One significant target is the vascular endothelial growth factor receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can starve tumors and prevent their growth and metastasis. Certain thiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2. researchgate.net For example, a thiazole derivative designated as compound 4c in one study showed significant VEGFR-2 inhibition with a half-maximal inhibitory concentration (IC50) in the nanomolar range. researchgate.net
The table below presents the inhibitory concentrations of a representative thiazole derivative against cancer cell lines and the VEGFR-2 enzyme. researchgate.net
| Compound | Cell Line | IC50 (µM) | Enzyme Target | IC50 (µM) |
| 4c | MCF-7 | 2.57 ± 0.16 | VEGFR-2 | 0.15 |
| 4c | HepG2 | 7.26 ± 0.44 | VEGFR-2 | 0.15 |
| Sorafenib | Reference | - | VEGFR-2 | 0.059 |
| Staurosporine | MCF-7 | 6.77 ± 0.41 | - | - |
| Staurosporine | HepG2 | 8.4 ± 0.51 | - | - |
Induction of Programmed Cell Death (Apoptosis) and Associated Signaling Cascades (e.g., Bcl-2 family)
A key mechanism for effective cancer chemotherapy is the induction of apoptosis, or programmed cell death. Thiazole-based compounds have been shown to trigger apoptosis in cancer cells through the intrinsic pathway. nih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).
Studies have shown that treatment with certain thiazole derivatives leads to an upregulation of Bax and a downregulation of Bcl-2, shifting the cellular balance in favor of apoptosis. nih.gov This change in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine proteases known as caspases. The activation of executioner caspases, such as caspase-3 and caspase-9, is a hallmark of apoptosis and leads to the cleavage of essential cellular proteins and ultimately cell death. nih.govnih.gov Research has confirmed that thiazole derivatives can significantly increase the activity of these caspases in cancer cell lines. nih.govnih.gov
Effects on Cellular Proliferation and Cell Cycle Progression (e.g., SubG0/G1 and G2/M Accumulation)
Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Thiazole derivatives have been found to interfere with the cell cycle machinery, leading to arrest at specific checkpoints and thereby inhibiting cancer cell proliferation.
Flow cytometry analyses have revealed that these compounds can induce cell cycle arrest at different phases, depending on the specific derivative and the cancer cell line. For instance, treatment of MCF-7 breast cancer cells with a potent 1,3-thiazole derivative resulted in a significant accumulation of cells in the S and pre-G1 (sub-G1) phases of the cell cycle. mdpi.com The increase in the sub-G1 cell population is a strong indicator of apoptosis, as it represents cells with fragmented DNA. mdpi.com Other studies have shown that thiazole compounds can induce arrest at the G1/S checkpoint. researchgate.net For example, one derivative caused a notable increase in the percentage of cells in the pre-G1 phase (from 2.02% in untreated cells to 37.36% in treated cells), demonstrating a powerful pro-apoptotic effect. researchgate.net
The data below illustrates the effect of a representative 1,3-thiazole compound on the cell cycle distribution of MCF-7 cells. mdpi.com
| Cell Cycle Phase | Control (%) | Treated (%) |
| Pre-G1 | 0.4 | 14.5 |
| G0/G1 | 63.5 | 40.1 |
| S | 11.2 | 30.5 |
| G2/M | 24.9 | 14.9 |
This ability to halt cell cycle progression and trigger apoptosis underscores the potential of this compound and related compounds as scaffolds for the development of novel anticancer agents.
Proposed Mechanisms for Antileishmanial Activity
The therapeutic potential of compounds featuring the 4-phenyl-1,3-thiazole scaffold has been a subject of investigation, particularly concerning their activity against parasitic protozoa such as Leishmania. While direct mechanistic studies on this compound are limited, research into structurally related analogs, specifically 4-phenyl-1,3-thiazol-2-amines, provides significant insights into potential mechanisms of action.
A key proposed mechanism for the antileishmanial effect of 4-phenyl-1,3-thiazole derivatives involves the inhibition of protozoan-specific enzymes that are essential for the parasite's survival. nih.gov One such promising target is S-methyl-5-thioadenosine phosphorylase (MTAP). nih.govnih.gov MTAP is a crucial enzyme in the methionine and adenine (B156593) salvage pathways in various organisms, including protozoan parasites. wikipedia.orgresearchgate.net By catalyzing the reversible phosphorolysis of S-methyl-5'-thioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate, MTAP plays a vital role in recycling these essential metabolites. researchgate.net
A molecular modeling study, known as a target fishing study, was conducted on a series of 4-phenyl-1,3-thiazol-2-amines to identify potential macromolecular targets. nih.govnih.gov The results of this computational analysis suggested that S-methyl-5-thioadenosine phosphorylase is a likely target for these compounds. nih.govnih.gov This suggests that the antileishmanial activity observed in these thiazole derivatives could be attributed to their ability to bind to and inhibit the function of this vital parasitic enzyme. nih.gov
Research on a series of eight 4-phenyl-1,3-thiazol-2-amines against the promastigote forms of Leishmania amazonensis demonstrated significant antiprotozoal activity in four of the tested compounds. nih.govresearchgate.net The activity of the most promising compounds from this study is detailed below.
| Compound | IC₅₀ against L. amazonensis promastigotes (µM) | Selectivity Index (SI) against Vero cells |
|---|---|---|
| Compound 3 | 46.63 | 26.11 |
| Compound 4 | 53.12 | 4.80 |
| Compound 6 | 20.78 | 5.69 |
Mechanistic Basis of Other Relevant Biological Activities (e.g., Anticonvulsant, Plant Growth Promotion)
The thiazole ring is a versatile scaffold that is present in a wide range of biologically active compounds, including those with anticonvulsant properties. biointerfaceresearch.com While the specific anticonvulsant mechanism of this compound has not been explicitly detailed, studies on related thiazole and 1,3,4-thiadiazole (B1197879) derivatives suggest several potential pathways. nih.govnih.gov These compounds have been evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. biointerfaceresearch.comnih.gov The activity in these models suggests possible interactions with voltage-gated sodium channels (implicated in the MES test) or effects on GABAergic neurotransmission (often related to protection in the scPTZ test). nuph.edu.ua Some research points towards the potential for these heterocyclic compounds to modulate GABA-ergic systems or inhibit prostaglandin (B15479496) and leukotriene synthesis, which could contribute to their anticonvulsant effects. nuph.edu.ua
Regarding plant growth promotion, the direct mechanisms of action for this compound are not established in the scientific literature. Generally, chemical agents can promote plant growth through various direct or indirect mechanisms. nih.gov Direct mechanisms include the provision of essential nutrients or the production of phytohormones like auxins, cytokinins, and gibberellins, which regulate various aspects of plant development. nih.govmdpi.com Indirectly, compounds can act as biocontrol agents by inhibiting the growth of plant pathogens, thereby allowing the plant to thrive. nih.gov For instance, some compounds can induce systemic resistance in plants, making them less susceptible to a broad range of pathogens. nih.gov Another mechanism involves the modulation of stress responses in plants, such as reducing the levels of "stress ethylene" through the activity of enzymes like ACC deaminase, which can improve plant growth under adverse conditions. mdpi.comfrontiersin.org Further research would be necessary to determine if this compound or its derivatives operate through any of these or other novel pathways to influence plant growth.
Applications of 1 4 Phenyl 1,3 Thiazol 2 Yl Ethanone As a Synthetic Precursor and Building Block
Role in Complex Organic Synthesis
The inherent reactivity of the acetyl group and the stability of the thiazole (B1198619) core make 1-(4-phenyl-1,3-thiazol-2-yl)ethanone a strategic precursor in multi-step organic synthesis. The ketone functionality is readily transformed into other groups, and the adjacent thiazole ring can direct or participate in subsequent reactions.
The acetyl group of this compound is a key functional handle for the construction of fused-ring systems, where the thiazole ring is annulated with another heterocyclic ring. These fused systems, such as thiazolo[3,2-a]pyridines and thiazolo[3,2-c]pyrimidines, are of significant interest in medicinal chemistry. researchgate.net
A primary strategy involves the initial conversion of the acetyl group into a more reactive intermediate. For instance, Claisen-Schmidt condensation with various aromatic aldehydes transforms the acetylthiazole into the corresponding chalcone (B49325) derivatives (α,β-unsaturated ketones). researchgate.net These chalcones can then undergo cyclization reactions with reagents like hydrazine (B178648) to form fused pyrazole (B372694) rings. researchgate.net
Another common approach is the reaction of the acetyl group with thiosemicarbazide (B42300) to form a thiosemicarbazone. This intermediate is then cyclized with α-haloketones or similar reagents to generate fused thiazole structures. nih.govmdpi.com For example, a similar process starting with chalcones and thiosemicarbazide, followed by cyclization with ethylbromoacetate, yields pyrazolothiazol-4(5H)-one derivatives. nih.gov The versatility of this precursor is further demonstrated in multi-component reactions; acetophenone (B1666503) derivatives, which are structurally analogous to this compound, can be used in five-component cascade reactions to produce highly functionalized thiazolo[3,2-a]pyridine derivatives in high yields. rsc.org
Table 1: Examples of Fused Heterocyclic Systems Derived from Thiazole Precursors
| Precursor Type | Reagents | Fused System | Reference |
|---|---|---|---|
| Acetylthiazole | Aromatic Aldehyde, Hydrazine Hydrate | Thiazolyl-pyrazole | researchgate.net |
| Chalcone (from Acetylthiazole) | Thiosemicarbazide, Ethylbromoacetate | Pyrazolothiazol-4(5H)-one | nih.gov |
| Acetophenone Analogue | Cyanoacetohydrazide, Aromatic Aldehyde, etc. | Thiazolo[3,2-a]pyridine | rsc.org |
The 4-phenyl-1,3-thiazole scaffold is a valuable component in the field of supramolecular chemistry and macrocycle synthesis due to its rigid structure and potential for engaging in non-covalent interactions. rsc.orgnih.gov Derivatives of this compound are employed as building blocks in crystal engineering to direct the formation of predictable, ordered solid-state structures. nih.gov
The formation of these supramolecular assemblies is governed by a variety of intermolecular forces. Crystal structure analyses of derivatives reveal that hydrogen bonding is a dominant interaction. For example, the hydrazone derivative, 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one, forms inversion dimers in the solid state through pairs of N—H⋯O hydrogen bonds. researchgate.net In addition to strong hydrogen bonds, weaker interactions such as π-π stacking, C—H⋯S, C—H⋯N, and halogen or chalcogen bonds play a crucial role in stabilizing the crystal lattice. nih.govnih.gov By modifying the functional groups on the thiazole or its phenyl substituent, chemists can control these interactions to create specific supramolecular synthons, which are reliable and recurring hydrogen-bonding patterns. researchgate.net
While direct use of this compound in macrocyclization is not extensively documented, established synthetic routes for thiazole-containing macrocycles suggest its potential. Methodologies such as the Hantzsch-based intramolecular thioalkylation, where a thiol nucleophile reacts with an electrophilic chloromethylthiazole unit, provide a template for how the acetyl group could be modified into a reactive handle for cyclization. nih.govsigmaaldrich.com
Ligand Chemistry and Coordination Compound Synthesis
The thiazole ring contains both nitrogen and sulfur atoms, which are potential donor sites for coordination with metal ions. The this compound precursor can be readily modified to create multidentate ligands capable of forming stable metal complexes.
The most common strategy for converting this compound into a chelating ligand involves the reaction of its acetyl group. Condensation of the ketone with hydrazides, such as N-(4-phenylthiazol-2-yl)hydrazinecarboxamide, produces Schiff base ligands. nih.gov These ligands possess additional donor atoms (e.g., nitrogen and oxygen) that can coordinate with metal ions.
For instance, a Schiff base ligand derived from pyridine-2-carboxaldehyde and N-(4-phenylthiazol-2-yl)hydrazinecarboxamide acts as a bidentate ligand, coordinating to metal ions like Cu(II), Co(II), Ni(II), and Zn(II) through its azomethine nitrogen and carbonyl oxygen atoms. nih.gov The resulting metal complexes often exhibit specific geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand-to-metal ratio. The formation of these complexes is confirmed through various analytical techniques, including elemental analysis, IR spectroscopy (which shows a characteristic shift in the C=N and C=O stretching frequencies upon coordination), and magnetic susceptibility measurements. nih.gov
Table 2: Coordination Modes of a Thiazole-Based Schiff Base Ligand
| Metal Ion | Proposed Geometry | Coordination Sites | Reference |
|---|---|---|---|
| Cu(II) | Octahedral | Azomethine N, Carbonyl O | nih.gov |
| Co(II) | Octahedral | Azomethine N, Carbonyl O | nih.gov |
| Ni(II) | Octahedral | Azomethine N, Carbonyl O | nih.gov |
Thiazole-containing scaffolds can be incorporated into organoboron compounds to create functional molecules with interesting photophysical properties. These compounds are often synthesized by reacting a thiazole-based ligand with a boron-containing reagent, such as boron trifluoride etherate (BF₃·Et₂O). sigmaaldrich.com
The synthesis of these complexes typically involves a multi-step process where a bidentate ligand is first constructed. For example, a 1,5-bidentate nitrogen ligand featuring a thiazole linker can be prepared and subsequently complexed with BF₃·Et₂O. sigmaaldrich.com Research has also shown that ligands such as 2-(1H-indol-2-yl)thiazole can react with triphenylboron to generate N,N'-chelate boron complexes with emissions ranging from blue to red.
These organoboron complexes often exhibit significant fluorescence with large Stokes shifts (the difference between the absorption and emission maxima), a property that is valuable for applications in sensors and organic light-emitting diodes (OLEDs). sigmaaldrich.com The photophysical properties can be tuned by modifying the substituents on the ligand. Furthermore, the nitrogen atom of a pyridyl group attached to the thiazole ring can act as a Lewis base, allowing the complex to respond to acids. Upon protonation or interaction with a Lewis acid, these complexes can show a prominent red-shift in their absorption bands, making them suitable as acid-responsive sensors. sigmaaldrich.com
Contributions to Materials Science Research (Non-Applied Product Focus)
The rigid, planar, and electron-deficient nature of the thiazole ring makes it an excellent building block for the synthesis of organic materials with tailored electronic and photophysical properties. nih.gov Derivatives of this compound serve as precursors to larger, π-conjugated systems investigated for their potential in organic electronics.
Research in this area focuses on understanding the fundamental relationship between molecular structure and solid-state properties. By incorporating the thiazole unit into larger structures, such as thiazolo[5,4-d]thiazoles, researchers can create materials with high oxidative stability and efficient intermolecular π-π overlap. nih.gov The resulting small molecules and polymers are studied for their semiconducting and light-emitting characteristics.
The photophysical properties of these materials are highly dependent on their molecular packing in the solid state. researchgate.net For example, studies on thiazolo[5,4-d]thiazole (B1587360) derivatives have shown that different crystal packing modes (e.g., herringbone vs. slipped stacks) lead to fluorescence spanning the entire visible spectrum, from blue to orange-red. researchgate.net The synthesis of complex heterocyclic molecules like 4-phenyl-7-(5-(thiazol-2-yl)thien-2-yl)benzo[c] nih.govnih.govsigmaaldrich.comthiadiazole allows for the investigation of fundamental properties like the electronic band gap, which was determined to be around 2.4-2.5 eV, suggesting potential for semiconductor applications. These studies contribute to the rational design of new materials for use in solid-state photonics, organic photovoltaics, and sensor technologies. researchgate.net
Integration into Polymer Formulations for Enhanced Properties
While direct integration of this compound into common polymer formulations is not extensively documented, the incorporation of its structural elements is a known strategy for enhancing polymer characteristics. The rigid and planar nature of the phenyl-thiazole core can be leveraged to improve the thermal stability and mechanical strength of polymer backbones.
Research into thiazole-containing polymers has demonstrated their potential in creating materials with a range of desirable properties. For instance, the inclusion of thiazole moieties into polyurea main chains has been shown to result in polymers with notable thermal stability and crystallinity. mdpi.com The inherent characteristics of the thiazole ring, when introduced into a polymer matrix, can influence the final material's morphology and performance. For example, some thiazole-based polyureas exhibit porous, coral-reef-like microstructures. mdpi.com
The this compound molecule can serve as a starting point for creating monomers suitable for such applications. The acetyl group provides a reactive site for further chemical modification, allowing it to be converted into a polymerizable functional group. By undergoing reactions such as condensation, the ethanone (B97240) can be transformed into a vinyl or other unsaturated monomer, which can then be polymerized. The resulting polymer would feature the robust 4-phenyl-1,3-thiazole pendant group, potentially imparting enhanced thermal and mechanical properties to the bulk material.
Table 1: Potential Enhancements in Polymers by Incorporating Thiazole Moieties
| Property | Enhancement Mechanism | Potential Application |
| Thermal Stability | The rigid, aromatic structure of the thiazole ring increases the energy required for polymer chain decomposition. | High-performance plastics, aerospace components |
| Mechanical Strength | The planarity of the ring can lead to more organized polymer chains and stronger intermolecular forces. | Engineering plastics, durable coatings |
| Crystallinity | The regular structure of the thiazole unit can promote ordered packing of polymer chains. | Fibers, films with specific optical properties |
Role as a Building Block in Semiconducting Polymers
The most significant application of this compound as a synthetic precursor is in the field of organic electronics, specifically in the creation of semiconducting polymers. Thiazole and its derivatives are recognized as important components in materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net
The thiazole ring is an electron-deficient (acceptor) system, a desirable characteristic for constructing n-type and ambipolar organic semiconductors. researchgate.netacs.org When combined with electron-rich (donor) units, it facilitates the formation of donor-acceptor (D-A) polymers. This D-A architecture is fundamental to tuning the electronic properties of the material, such as its band gap and charge carrier mobility. The rigid, planar structure of fused thiazole systems, like thiazolo[5,4-d]thiazole, promotes efficient intermolecular π–π stacking, which is crucial for charge transport. rsc.org
The compound this compound acts as a key intermediate in the synthesis of monomers for these advanced materials. Through chemical modification of its acetyl group, it can be elaborated into more complex structures that are then polymerized. For example, the core structure is present in novel organic semiconductors like 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA), which has been identified as a promising material for organic electronics due to its favorable optical and electrical properties. researchgate.netnih.gov
Research has shown that polymers incorporating thiazole units exhibit excellent performance in electronic devices. Imide-functionalized bithiazole polymers, for instance, have achieved high electron mobilities (up to 1.61 cm² V⁻¹ s⁻¹) in thin-film transistors. acs.org The development of such high-performance materials often relies on the availability of versatile building blocks, a role that this compound is well-suited to fill. The synthesis of various thiazole-based building blocks is a critical step in creating A-D-A (Acceptor-Donor-Acceptor) type organic semiconductors. acs.org
Table 2: Properties of Thiazole-Based Semiconducting Polymers
| Polymer Type | Key Feature | Achieved Performance Metric | Reference |
| Imide-Functionalized Bithiazole Polymer | Acceptor-Acceptor Homopolymer | Electron mobility of 1.61 cm² V⁻¹ s⁻¹ | acs.org |
| Polythiophenes with Benzo[d]thiazole | Conjugated chain | Fluorescence emission at ~516 nm | researchgate.net |
| Fused Imidazo[2,1-b]thiazole Polymers | High molecular weight | Good thermal stability and low energy bands | rsc.org |
Future Research Directions and Theoretical Perspectives
Advanced Computational Approaches for Deeper Mechanistic Understanding and Predictive Modeling
The integration of sophisticated computational tools is set to revolutionize the study of 1-(4-phenyl-1,3-thiazol-2-yl)ethanone and its analogues. These methods provide profound insights into the molecular interactions that govern their biological activity, facilitating the rational design of new and improved derivatives.
Advanced computational techniques are being employed to predict electronic properties and molecular stability, offering crucial insights into structure-activity relationships (SAR). nih.gov Molecular docking studies, for instance, are routinely used to predict the binding affinity and orientation of thiazole (B1198619) derivatives within the active sites of target proteins. plos.org Such in silico models help identify key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for biological function. These predictions can then be correlated with in vitro results to build robust predictive models. researchgate.net
Furthermore, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling is a critical computational step. nih.gov Predictive models for ADMET properties help in the early-stage identification of candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. nih.gov By simulating these properties, researchers can prioritize the synthesis of compounds that are more likely to be orally bioavailable and less toxic.
| Computational Technique | Application in Thiazole Research | Key Insights |
| Molecular Docking | Predicting binding modes of thiazole derivatives to target enzymes (e.g., kinases, demethylases). plos.orgnih.gov | Identification of key amino acid residues and interaction types (H-bonds, hydrophobic interactions) crucial for affinity and selectivity. jpionline.org |
| Quantitative SAR (QSAR) | Establishing mathematical relationships between chemical structure and biological activity. ptfarm.pl | Elucidating the physicochemical properties (e.g., hydrophobicity, electronic parameters) that drive potency. ptfarm.pl |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. nih.govnih.gov | Early identification of derivatives with poor absorption, distribution, metabolism, excretion, or high toxicity. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-protein complexes over time. | Understanding the stability of binding and conformational changes that influence activity. |
Green Chemistry Principles in Novel Synthetic Route Development for Thiazole Analogues
The synthesis of thiazole derivatives is undergoing a paradigm shift, with a growing emphasis on environmentally benign and sustainable methodologies. Green chemistry principles are being integrated to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.govresearcher.lifebohrium.com
Conventional synthesis methods often rely on harsh reaction conditions and hazardous solvents, leading to significant environmental concerns. researcher.lifebepls.com In contrast, modern green approaches utilize renewable starting materials, non-toxic catalysts, and milder conditions. nih.gov Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, and the use of green solvents (like water or ethanol) or even solvent-free conditions are becoming more prevalent. bohrium.combepls.comnih.gov These methods offer numerous advantages, including shorter reaction times, higher yields, simpler purification processes, and reduced environmental impact. bepls.comnih.gov
The development of multi-component, one-pot reactions is another hallmark of green synthetic strategies for thiazole analogues. bepls.comresearchgate.net These reactions improve efficiency by combining several steps into a single operation, thereby reducing solvent usage and waste generation.
| Green Chemistry Technique | Advantages in Thiazole Synthesis | Example Application |
| Microwave Irradiation | Rapid reaction rates, higher yields, improved purity. bepls.com | Synthesis of hydrazinyl thiazoles and trisubstituted thiazoles. bepls.com |
| Ultrasound Irradiation | Enhanced reaction speed, milder conditions, eco-friendly. nih.govresearchgate.net | Synthesis of various 1,3-thiazole derivatives under solvent-free conditions. researchgate.net |
| Green Solvents (e.g., PEG-400, Ethanol) | Reduced toxicity and environmental impact, often recyclable. bepls.comnih.gov | Catalyst-free synthesis of 2-aminothiazoles in PEG-400. bepls.com |
| Biocatalysis | Use of enzymes or whole-cell catalysts for high selectivity and mild conditions. nih.gov | Harnessing catalytic properties of materials like chitosan (B1678972) for efficient synthesis. nih.gov |
| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, and simplified procedures. bepls.comresearchgate.net | Three-component synthesis of phenyl-pyrano-thiazol-2-one derivatives. researchgate.net |
Exploration of Undiscovered Biological Targets and Pathways for Thiazole-Based Compounds
The thiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov This versatility suggests that many potential targets and therapeutic applications for compounds like this compound remain undiscovered. Future research will focus on identifying these novel molecular targets and elucidating their mechanisms of action.
Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govijpsjournal.com For instance, certain derivatives act as potent inhibitors of specific enzymes, such as B-RAFV600E kinase in melanoma or lanosterol (B1674476) C14α-demethylase in fungi. nih.govnih.gov Others have been found to target VEGFR-2, a key receptor in angiogenesis, or to interfere with cell cycle progression, leading to apoptosis in cancer cells. mdpi.comresearchgate.net
The known activities of these compounds provide a roadmap for exploring new therapeutic areas. The structural diversity achievable with the thiazole core allows for the creation of large chemical libraries that can be screened against a wide range of biological targets, including those implicated in emerging diseases like novel coronaviruses. researchgate.net The identification of new targets will not only open up new therapeutic possibilities but also deepen our understanding of the fundamental biological pathways involved.
Development of High-Throughput Screening Methodologies for Structure-Activity Relationship Elucidation
High-Throughput Screening (HTS) is an indispensable tool for accelerating the discovery of new drug candidates from large compound libraries. ucla.edu For thiazole derivatives, HTS allows for the rapid evaluation of thousands of compounds to identify "hits"—molecules that exhibit a desired biological activity. mdpi.com
The data generated from HTS campaigns are vast and provide the foundation for understanding structure-activity relationships (SAR). nih.gov By analyzing the activity of structurally related thiazole compounds, researchers can identify the chemical features and substitutions that are critical for potency and selectivity. ptfarm.plnih.gov This information is vital for guiding the next cycle of drug design, where new derivatives are synthesized to optimize the desired properties.
Modern HTS approaches are continually evolving, incorporating more sophisticated assays and data analysis techniques. For example, fluorescence-based assays are commonly used to measure enzyme inhibition with high sensitivity and throughput. ucla.edu The integration of informatics and computational methods is crucial for managing and interpreting the large datasets generated by HTS, allowing for the efficient extraction of meaningful SAR information. nih.gov
Design of Targeted Derivatives with Enhanced Selectivity and Reduced Off-Target Interactions
A primary goal in modern drug design is to create molecules that act precisely on their intended target with minimal interaction with other biomolecules. This selectivity is crucial for maximizing therapeutic efficacy while minimizing unwanted side effects. For thiazole-based compounds, future research will heavily focus on the rational design of derivatives with enhanced target selectivity.
Molecular hybridization is one effective strategy, which involves combining the thiazole scaffold with other pharmacophores to create a single molecule that can interact with the target in a more specific manner. nih.gov This approach aims to improve the activity profile while simultaneously reducing off-target effects. nih.gov
Another key strategy involves detailed structural modifications based on SAR data and computational modeling. For example, by understanding the binding pocket of a target enzyme, researchers can design thiazole derivatives with substituents that form specific, high-affinity interactions, thereby increasing selectivity over related enzymes. nih.gov Novel derivatives of this compound are being designed to be highly selective for mutated kinases over their wild-type counterparts, a critical feature for targeted cancer therapy. nih.gov This precise targeting is essential for developing safer and more effective medicines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Phenyl-1,3-thiazol-2-yl)ethanone, and what analytical techniques validate its purity?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Formation of the thiazole ring via condensation of thiourea derivatives with α-halo ketones under basic conditions.
- Step 2 : Functionalization of the 4-phenyl group through Friedel-Crafts acylation or palladium-catalyzed coupling reactions .
- Validation : Purity is confirmed via H NMR (e.g., δ 7.99–8.01 ppm for aromatic protons) and mass spectrometry (e.g., m/z 282 [M+1] in EI-MS). Elemental analysis (C, H, N, S) further validates stoichiometric ratios .
Q. How is this compound characterized structurally, and what software tools are used for crystallographic analysis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. Software like SHELXS/SHELXL is used for structure solution and refinement, with validation metrics (R-factor < 0.05) ensuring accuracy. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury or Olex2 .
Q. What are the primary applications of this compound in corrosion inhibition studies?
- Methodological Answer : The compound acts as a green corrosion inhibitor for X65 steel in sulfuric acid (0.5 M HSO). Electrochemical methods (potentiodynamic polarization, EIS) measure inhibition efficiency (>85% at 0.5 mM), while adsorption isotherms (Langmuir, Temkin) confirm physisorption/chemisorption mechanisms .
Advanced Research Questions
Q. How do experimental corrosion inhibition efficiencies compare with computational predictions (e.g., DFT, MD simulations)?
- Methodological Answer : Discrepancies arise due to solvent effects and surface heterogeneity. DFT calculations (B3LYP/6-311G**) predict reactive sites (e.g., sulfur and nitrogen atoms), while molecular dynamics (MD) simulate adsorption energies. Experimental inhibition efficiencies often exceed theoretical values due to synergistic effects with co-adsorbed ions .
Q. What strategies optimize the synthesis of this compound for high yield and scalability?
- Methodological Answer :
- Catalyst Optimization : Use of AlCl in Friedel-Crafts acylation improves regioselectivity.
- Solvent Selection : Anhydrous ethanol or DMF enhances reaction rates.
- Scale-Up : Continuous flow reactors reduce byproducts, achieving >90% yield in pilot studies .
Q. What mechanistic insights explain the compound’s adsorption behavior on metal surfaces?
- Methodological Answer : Adsorption follows a mixed-mode mechanism:
- Physisorption : Dominated by electrostatic interactions between protonated thiazole N and negatively charged steel surfaces.
- Chemisorption : Involves charge-sharing via sulfur and oxygen atoms, confirmed by XPS (e.g., S 2p binding energy shifts) .
Q. How does structural modification of the phenyl or thiazole ring alter inhibition performance?
- Methodological Answer : Substituent effects are studied via Hammett plots:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
